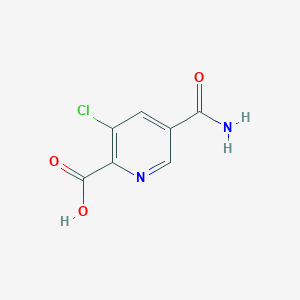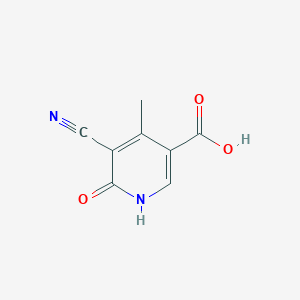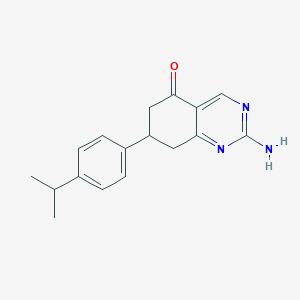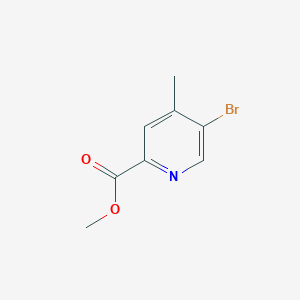
5-Carbamoyl-3-chloropyridine-2-carboxylic acid
説明
5-Carbamoyl-3-chloropyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H5ClN2O3 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, C9H8ClNO4 reacts with ammonia and water at 20 degrees Celsius for 2 hours . In the second stage, hydrogen chloride is added in water under ice-cooling conditions . The precipitated solid is then collected by filtration and washed with water .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H5ClN2O3/c8-4-1-3(6(9)11)2-10-5(4)7(12)13/h1-2H, (H2,9,11)(H,12,13) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 200.58 . It has a melting point of 201 degrees Celsius . It is a solid substance .科学的研究の応用
Carbapenem Biosynthesis and Ring Stereoinversion
One application of 5-Carbamoyl-3-chloropyridine-2-carboxylic acid derivatives is in the biosynthesis of carbapenem, a class of β-lactam antibiotics. These compounds are essential in the stereochemical formation of carbapenem antibiotics, such as (5R)-Carbapen-2-em-3-carboxylic acid, through a complex biosynthetic pathway involving enzymes like CarC. CarC plays a crucial role in the ring stereoinversion process, transforming L-proline into carbapenam carboxylic acids with specific stereochemistry. This process is vital for producing structurally diverse and biologically active carbapenem antibiotics (Stapon, Li, & Townsend, 2003).
Decarboxylative Coupling in Organic Synthesis
Another significant application of related compounds is in organic synthesis, particularly in decarboxylative coupling reactions. For instance, α,β-unsaturated carboxylic acids, akin to this compound, can undergo Rh(III)-catalyzed decarboxylative coupling with α,β-unsaturated O-pivaloyl oximes to yield substituted pyridines. This reaction demonstrates the utility of carboxylic acids as traceless activating groups in synthesizing complex organic molecules with high regioselectivity, providing valuable intermediates for pharmaceuticals and other organic compounds (Neely & Rovis, 2014).
Molecular Complexation and Microenvironment Effects
Carboxylic acid functionalities in compounds like this compound also find applications in molecular recognition and complexation studies. For example, molecular tweezers with active site carboxylic acids can form complexes with nucleotide bases, where the microenvironment around the carboxylic acid group significantly alters complexation behavior. Such studies are essential for understanding molecular interactions in biological systems and designing molecules for specific recognition tasks (Zimmerman, Wu, & Zeng, 1991).
Anticancer Agent Synthesis
Derivatives of this compound have been explored for their potential as anticancer agents. Hydrolysis and subsequent reactions of related compounds have led to the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation and mitotic index of cultured cells, indicating their potential use in cancer treatment (Temple et al., 1983).
Safety and Hazards
特性
IUPAC Name |
5-carbamoyl-3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-3(6(9)11)2-10-5(4)7(12)13/h1-2H,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQBJEGVSJXPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1200497-79-5 | |
| Record name | 5-carbamoyl-3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 4-{[(3-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527108.png)

![Tert-butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527112.png)



![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)



![N-(5-Bromothiazolo[5,4-b]pyridin-2-yl)acetamide](/img/structure/B1527125.png)

![Benzyl 4-{[(4-chloro-2-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1527129.png)